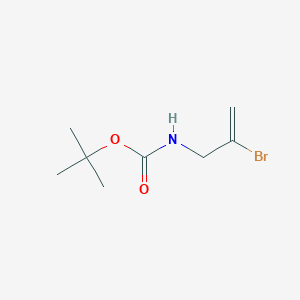

N-Boc-2-bromo-2-propen-1-amine

Description

Chemical Significance and Synthetic Utility of N-Boc-2-bromo-2-propen-1-amine

The synthetic importance of this compound stems from the distinct reactivity of its two primary functional groups.

The N-Boc protecting group is one of the most widely used amine protecting groups in organic synthesis. It is stable to a broad range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments. This stability allows for chemical modifications at other parts of the molecule without affecting the amine. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine, which can then participate in subsequent reactions like amidation or alkylation. nih.gov

The vinyl bromide moiety is a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnresearchgate.net Vinyl halides are important substrates in numerous transition metal-catalyzed cross-coupling reactions. researchgate.net For instance, the vinyl bromide of this compound can participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form substituted allylic amines.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form enamines or allylic diamines.

Copper-Catalyzed Coupling: Reaction with alcohols to form vinylic ethers. acs.org

This dual functionality makes this compound a powerful tool for introducing the 2-(N-Boc-aminomethyl)allyl fragment into a target molecule, providing a scaffold for further elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 178313-98-9 |

| Molecular Formula | C₈H₁₄BrNO₂ |

| Molecular Weight | 236.11 g/mol |

| IUPAC Name | tert-butyl (2-bromoprop-2-en-1-yl)carbamate |

| Appearance | Not widely reported, likely a solid or oil |

Retrosynthetic Analysis Considerations for this compound Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. sathyabama.ac.inamazonaws.com When a target molecule contains a substructure derived from this compound, several key disconnections can be considered.

The most common retrosynthetic disconnection involves breaking the bond formed via a cross-coupling reaction at the vinyl bromide position. kccollege.ac.in For example, a substituted allylic amine (Target 1) can be disconnected at the C-C bond, leading back to this compound and an appropriate organometallic reagent (e.g., R-B(OH)₂ for a Suzuki reaction). This strategy identifies the building block as a key precursor for installing the protected aminomethyl-allyl group.

Another strategic disconnection is at the C-N bond of the amine. youtube.comchadsprep.com If the synthesis plan involves forming this bond, the retrosynthetic analysis would lead to a precursor like 2,3-dibromopropene (B1205560) and a source of Boc-protected amine or ammonia (B1221849) followed by protection. This approach is useful when the vinyl bromide scaffold needs to be constructed from simpler materials.

A third consideration is the deprotection of the amine followed by its reaction. In a retrosynthetic sense, if the target molecule has a functional group attached to the nitrogen (e.g., an amide in Target 2), one can disconnect that bond to reveal the free amine, which is then recognized as the deprotected form of this compound. This two-step sequence (coupling at the bromide, then deprotection and reaction at the amine) is a common strategy that leverages the compound's bifunctionality.

Table 2: Key Retrosynthetic Disconnections for Derivatives of this compound

| Target Molecule Substructure | Disconnection Type | Precursors |

|---|---|---|

| Substituted Allylic Amine (e.g., R-C(CH₂)=CH-CH₂NHBoc) | C(sp²)-C or C(sp²)-X (Cross-Coupling) | This compound + Organometallic Reagent (e.g., R-M) |

| Functionalized Amine (e.g., Br-C(CH₂)=CH-CH₂NH-R) | C-N (Amide/Imine formation) | Deprotected 2-bromo-2-propen-1-amine + Acyl Chloride/Carbonyl |

| Core Structure | C-N and C-Br (Scaffold Formation) | 2,3-Dibromopropene + Amine source + Boc₂O |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-bromoprop-2-enyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h1,5H2,2-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMIGMVDIGODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 2 Bromo 2 Propen 1 Amine and Its Derivatives

Synthesis of the N-Boc-Protected Amine Moiety

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in many synthetic sequences. The stability of the Boc group under a wide range of nucleophilic and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for amine protection. organic-chemistry.org

Direct N-Boc Protection Strategies for Allylic Amines

The most direct method for preparing N-Boc protected allylic amines involves the reaction of a primary or secondary allylic amine with a Boc-group donor. The most common reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O. organic-chemistry.org These reactions are typically performed in the presence of a base under either aqueous or anhydrous conditions. organic-chemistry.org

Several catalytic systems have been developed to improve the efficiency and practicality of this protection step. For instance, iodine has been shown to be an effective and practical catalyst for the N-tert-butoxycarbonylation of various aryl and aliphatic amines using (Boc)₂O, proceeding under solvent-free conditions at room temperature. organic-chemistry.org Another efficient and reusable catalyst is perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which also facilitates the reaction under solvent-free conditions. organic-chemistry.org One-pot tandem procedures, such as the direct reductive amination of aldehydes with primary amines followed by N-Boc protection using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system, offer an efficient route to N-Boc protected secondary amines. nih.gov

| Catalyst/Reagent | Conditions | Substrate Scope | Key Features |

| (Boc)₂O / Base | Aqueous or anhydrous solvents | Primary and secondary amines | Standard, widely used method. organic-chemistry.org |

| (Boc)₂O / Iodine | Solvent-free, room temperature | Aryl and aliphatic amines | Efficient, practical, and mild conditions. organic-chemistry.org |

| (Boc)₂O / HClO₄–SiO₂ | Solvent-free, room temperature | Amines | Chemoselective, reusable catalyst. organic-chemistry.org |

| (Boc)₂O / STAB | One-pot tandem reaction | Aldehydes, primary amines | Forms N-Boc secondary amines via reductive amination. nih.gov |

Synthetic Routes Involving Pre-functionalized Amine Precursors

A notable example is a Gabriel-type substitution using di-tert-butyl imidodicarbonate (Boc₂NH) as the nitrogen source. This method allows for the preparation of geometrically pure N-Boc-protected primary allylic amines from the corresponding allylic mesylates or halides. The reaction is typically carried out with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), followed by the selective removal of one Boc group with trifluoroacetic acid (TFA). thieme-connect.com

Another strategy involves the Mitsunobu reaction. Primary and secondary allylic alcohols can undergo a regioselective reaction with N-Boc ethyl oxamate (B1226882) to furnish the corresponding N-Boc allylic amines. organic-chemistry.org This approach is advantageous for its mild conditions and tolerance of various functional groups.

Syntheses starting from N-Boc-aminals have also been reported. The reaction of these aminals with organomagnesium reagents proceeds through in situ generated N-Boc-imine intermediates to yield previously inaccessible N-Boc-protected propargylic and allylic amines. nih.govacs.org Furthermore, enantiomerically enriched N-Boc allylamines can be prepared from N-diphenylmethyl-3-amino-1,2-diols via a Corey-Hopkins deoxygenative protocol, followed by a change in the nitrogen protecting group. researchgate.net

| Precursor Type | Key Reagents | Reaction Type | Product |

| Allylic Mesylates/Halides | Boc₂NH, K₂CO₃/Cs₂CO₃, TFA | Gabriel-type Substitution | N-Boc Primary Allylic Amines. thieme-connect.com |

| Allylic Alcohols | N-Boc ethyl oxamate, DEAD/DIAD, PPh₃ | Mitsunobu Reaction | N-Boc Allylic Amines. organic-chemistry.org |

| N-Boc-Aminals | Organomagnesium Reagents | Nucleophilic Addition | N-Boc Allylic Amines. nih.govacs.org |

| N-Diphenylmethyl-3-amino-1,2-diols | Thiophosgene, Trimethyl phosphite | Deoxygenation | Chiral Allylamines (for subsequent N-Boc protection). researchgate.net |

Introduction of the 2-Bromo-2-propenyl Scaffold

The synthesis of the 2-bromo-2-propenyl unit is a critical part of forming the target molecule. This can be achieved through functionalization of an existing olefin or by constructing the bromoalkene from other precursors via substitution and elimination pathways.

Olefin Bromofunctionalization Approaches

Bromofunctionalization of olefins is a powerful class of reactions that installs a bromine atom and another functional group across a C=C double bond. nih.gov These reactions typically proceed via an anti-addition mechanism involving a cyclic bromonium ion intermediate, which is then opened by a nucleophile. orgsyn.org

A common source of electrophilic bromine for these transformations is N-bromosuccinimide (NBS). orgsyn.org The reaction can be performed under various conditions, including mechanochemical approaches that are solvent- and catalyst-free, representing a more sustainable synthetic protocol. nih.gov For example, the bromolactonization of alkenoic acids can be achieved with high efficiency using NBS in a mixer mill under solvent-free conditions. nih.govbiointerfaceresearch.com The combination of NBS and a suitable nucleophile (e.g., water for bromohydrins, alcohols for bromoethers) allows for the synthesis of a wide array of brominated compounds. nih.gov

| Bromine Source | Nucleophile | Substrate | Key Features |

| N-Bromosuccinimide (NBS) | Carboxylic Acid (intramolecular) | Alkenoic Acids | Forms bromolactones, can be performed mechanochemically. nih.govbiointerfaceresearch.com |

| N-Bromosuccinimide (NBS) | Carboxylic Acid (intermolecular) | Alkenes | Forms bromoesters, efficient under mechanochemical conditions. nih.gov |

| N-Bromosuccinimide (NBS) / Et₃N·3HF | Fluoride (B91410) | Alkenes | Stereospecific anti-addition to form bromofluoroalkanes. orgsyn.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Various | Alkenes | Milder and user-friendly alternative to molecular bromine. nih.gov |

Alkene Substitution and Elimination Pathways to Bromoalkenes

Bromoalkenes can be readily prepared through elimination reactions. taylorfrancis.com A classic approach involves the addition of molecular bromine (Br₂) across an alkene to form a vicinal dibromide, followed by a base-induced dehydrobromination (an E2 elimination) to yield the vinyl bromide. taylorfrancis.comlibretexts.org

A highly effective method for the regioselective synthesis of 2-bromo-1-alkenes involves the DBU-promoted elimination of 3-O-functionalized-1,2-dibromoalkanes. thieme-connect.de The inductive electron-withdrawing effect of the oxygen functional group at the C-3 position enhances the acidity of the adjacent C-2 proton, directing the elimination to form the desired 2-bromo-1-alkene as the major product. thieme-connect.de This method provides a valuable alternative to syntheses that rely on terminal alkyne precursors. thieme-connect.de

The conversion of terminal alkynes is another important route. Hydroboration with reagents like B-bromo-9-borabicyclo[3.3.1]nonane (B-Br-9-BBN) followed by acidic workup, or the regioselective addition of hydrogen bromide, can yield 2-bromo-1-alkenes. thieme-connect.de Additionally, vinylboronic acids can react with bromine and a base, resulting in an inversion of configuration to produce Z-1-bromoalkenes with high stereoselectivity. redalyc.org

| Starting Material | Reagents | Reaction Type | Product |

| Alkene | 1. Br₂ 2. Base (e.g., t-BuO⁻) | Addition-Elimination | Bromoalkene. taylorfrancis.comlibretexts.org |

| 3-O-Functionalized-1,2-dibromoalkane | DBU, NaOAc, or NaOPv | Regioselective Elimination | 2-Bromo-1-alkene. thieme-connect.de |

| Terminal Alkyne | B-Br-9-BBN, then Acid | Bromoboration | 2-Bromo-1-alkene. thieme-connect.de |

| Vinylboronic Acid | Br₂, Base | Halogenation | (Z)-Bromoalkene. redalyc.org |

Convergent and Divergent Synthesis Strategies for N-Boc-2-bromo-2-propen-1-amine

The assembly of the final target molecule, this compound, can be approached using either convergent or divergent synthetic logic. msuniv.ac.in

A convergent synthesis involves preparing key fragments of the target molecule independently and then joining them in the later stages of the synthesis. msuniv.ac.in For this compound, this would entail:

Synthesis of an N-Boc protected allylic amine synthon, for example, tert-butyl allylcarbamate, using methods described in section 2.1.

Independent synthesis of a 2,3-dihalopropene, such as 2,3-dibromopropene (B1205560).

A coupling reaction, likely a nucleophilic substitution, where the N-Boc allylic amine (or its corresponding anion) displaces a halide from the dihalopropene. Careful control of regioselectivity would be required to ensure the formation of the desired isomer. Alternatively, a palladium-catalyzed cross-coupling reaction could be envisioned between a suitably functionalized N-Boc amine derivative and a bromo-propenyl partner.

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of related structures. msuniv.ac.in A potential divergent route to the target compound and its derivatives could start from 2,3-dibromopropene.

Selective mono-amination of 2,3-dibromopropene with a nitrogen source (e.g., ammonia (B1221849) or an ammonia equivalent) followed by Boc-protection would yield this compound directly. This linear sequence is divergent in the sense that the remaining bromine atom and the double bond in the product serve as handles for further functionalization to create a library of derivatives.

An alternative divergent strategy could start from an N-Boc protected propargylamine. Hydrobromination of the alkyne could potentially lead to a mixture of bromoalkene isomers, including the desired this compound. The reaction conditions could be tuned to favor the desired product, while other isomers could be explored as derivatives.

Each strategy offers distinct advantages. Convergent synthesis is often more efficient for complex targets and allows for optimization of the individual fragment syntheses. msuniv.ac.in Divergent synthesis is highly effective for producing a collection of structurally related analogues for structure-activity relationship studies.

Reactivity and Transformational Chemistry of N Boc 2 Bromo 2 Propen 1 Amine

Carbon-Carbon Bond Forming Reactions

The presence of a vinyl bromide group in N-Boc-2-bromo-2-propen-1-amine makes it an excellent substrate for various carbon-carbon bond-forming reactions. These reactions are crucial for the construction of complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. acs.org this compound and its derivatives readily participate in several types of these reactions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. tcichemicals.comrsc.org This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.comrsc.org In the context of this compound, the vinyl bromide moiety can be coupled with various organoboron reagents, such as boronic acids or their esters, to form a new carbon-carbon bond at the 2-position of the propenyl chain. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |

This table presents typical, not specific, conditions for Suzuki-Miyaura couplings and serves as an illustrative guide.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgchemie-brunschwig.ch This method is known for its high reactivity and functional group tolerance. chemie-brunschwig.ch this compound can be effectively coupled with various organozinc reagents, providing a versatile route to substituted allylic amines. The formation of the organozinc reagent can be achieved in situ or prepared separately before the coupling reaction. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. chemie-brunschwig.ch Research has shown successful Negishi couplings with a variety of aryl and vinyl zinc reagents. nih.gov

Table 2: Representative Negishi Coupling Parameters

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Aryl-ZnCl | THF | 25-60 |

| Ni(acac)₂ | dppe | Alkyl-ZnBr | DMF | 50-80 |

This table provides illustrative examples of Negishi coupling conditions and is not exhaustive.

The Stille coupling utilizes organotin reagents (stannanes) to form carbon-carbon bonds with organic halides in the presence of a palladium catalyst. rsc.orgchemie-brunschwig.ch A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their compatibility with a broad range of functional groups. chemie-brunschwig.chsigmaaldrich.com this compound can undergo Stille coupling with various organostannanes, such as vinyl-, aryl-, and alkylstannanes, to introduce diverse substituents onto the propenyl backbone. Despite the toxicity of organotin compounds, the Stille coupling remains a valuable synthetic method. chemie-brunschwig.ch

Table 3: Common Stille Coupling Conditions

| Catalyst | Ligand | Organotin Reagent | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Vinyl-SnBu₃ | Toluene | 80-110 |

| PdCl₂(MeCN)₂ | AsPh₃ | Aryl-SnMe₃ | DMF | 60-100 |

This table shows general conditions for Stille couplings and is for illustrative purposes.

Beyond the well-established palladium-catalyzed reactions, other transition metals can also mediate the formation of carbon-carbon bonds using this compound. For instance, cobalt complexes have been shown to catalyze various C-C bond-forming reactions, including cross-couplings and cyclizations. rsc.org Silver salts, such as silver tetrafluoroborate (B81430) (AgBF₄), can act as promoters in C-C bond formations by activating leaving groups. arabjchem.org Additionally, copper-catalyzed couplings, sometimes in conjunction with other metals, offer alternative pathways for these transformations. acs.org These alternative methods can provide complementary reactivity and selectivity to the more common palladium-based systems.

Radical and Anionic Carbon-Carbon Bond Formations Involving the Propenyl Moiety

The propenyl moiety of this compound can also participate in carbon-carbon bond formations through radical and anionic pathways.

Free radical reactions can be initiated from the vinyl bromide. For example, atom transfer radical cyclization can be employed if a suitable radical acceptor is present within the molecule. nih.gov The vinyl radical generated from the carbon-bromine bond can add to an internal double or triple bond, leading to the formation of cyclic structures. These radical processes are often initiated by radical initiators like AIBN in the presence of a reducing agent such as a tin hydride. researchgate.net

Anionic reactions can also be utilized. The acidity of the protons on the carbon adjacent to the Boc-protected nitrogen can be exploited. Deprotonation with a strong base can generate a carbanion, which can then act as a nucleophile in reactions with various electrophiles. However, the presence of the vinyl bromide offers a site for potential competing reactions, such as elimination or metal-halogen exchange. The interplay between these reactive sites must be carefully considered when designing synthetic strategies involving anionic intermediates.

Electrophilic and Nucleophilic Additions to the Alkene

The alkene functionality in this compound is susceptible to both electrophilic and nucleophilic additions, providing pathways to a variety of functionalized products.

Electrophilic Additions: In polar reactions, alkenes typically act as nucleophiles, with the electron-rich C=C double bond attacking an electrophile. libretexts.org This reaction generally proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org For instance, the addition of hydrohalic acids like HBr to an alkene begins with the protonation of the double bond to form a more stable carbocation, which is then attacked by the halide anion. libretexts.org The presence of the bromine atom and the N-Boc-aminomethyl group on the double bond of this compound influences the regioselectivity of these additions.

The electrophilic addition of bromine (bromination) to alkenes is a fundamental transformation. sci-hub.se The reaction is initiated by the formation of a bromonium ion intermediate upon the interaction of the alkene with an electrophilic bromine source. rsc.org This intermediate is then opened by a nucleophile in an SN2 fashion, typically resulting in an anti-relationship between the newly introduced bromine and the nucleophile. rsc.org

Nucleophilic Additions: While less common for unactivated alkenes, nucleophilic additions can occur, particularly in the context of transition metal catalysis or when the double bond is activated by electron-withdrawing groups. The conjugate addition of nucleophiles to activated alkynes is a well-established method for forming C-C and C-heteroatom bonds. acs.org Although the alkene in this compound is not directly conjugated to a strong electron-withdrawing group, its reactivity can be modulated in the presence of catalysts.

Carbon-Heteroatom Bond Forming Reactions

The presence of both a vinyl bromide and a protected amine allows for a variety of carbon-heteroatom bond-forming reactions, which are pivotal in the synthesis of nitrogen-containing heterocycles and other functionalized molecules.

Intramolecular cyclizations are powerful strategies for the construction of cyclic compounds, and this compound is a suitable substrate for such transformations.

The N-Boc protected amine can act as an internal nucleophile, participating in cyclization reactions to form various heterocyclic rings. The formation of azetidines, for example, is often achieved through the intramolecular nucleophilic displacement of a leaving group by an amine. acs.org While elimination reactions can compete with cyclization, appropriate reaction conditions can favor the formation of the desired four-membered ring. acs.org

Palladium-catalyzed oxidative cyclization of allylic carbamates is a known method for synthesizing substituted oxazolidinones. For instance, N-Boc-protected allylic amines can undergo palladium(II)-catalyzed oxidative cyclization to yield 1-amino-3-alken-2-ols. dokumen.pub Iron-catalyzed intramolecular C-H amination of aliphatic azides is another strategy to produce cyclic amines like pyrrolidines. researchgate.net

| Reactant Type | Reaction | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| N-Boc protected allylic amine | Oxidative Cyclization | Pd(II) | 1-Amino-3-alken-2-ol | dokumen.pub |

| Aliphatic azide | Intramolecular C-H Amination | Iron-dipyrrinato catalyst | Boc-protected pyrrolidine | researchgate.net |

| N-Tosyl-cinnamylamide | Bromocyclization | Br+(collidine)2PF6− | Azetidine | acs.org |

The vinyl bromide and alkene functionalities are key for transition metal-catalyzed cyclizations, such as the intramolecular Heck reaction. This reaction is a powerful tool for constructing cyclic and polycyclic systems. For example, it has been utilized in the synthesis of ergot alkaloid analogues from 4-bromoindoles. beilstein-journals.org Palladium-catalyzed carboamination of N-protected γ-aminoalkenes with aryl bromides can lead to the formation of pyrrolidines, creating two new stereocenters in the process. umich.edu

Domino reactions, such as the Heck-Diels-Alder sequence, starting from substrates like N-(2-bromo-2-propen-1-yl)-N-(2-propen-1-yl)acetamide, provide efficient routes to complex heterobicycles. molaid.com

| Reaction Type | Substrate Feature | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Heck Reaction | Vinyl bromide and tethered alkene | Palladium | Seco-C/D ring analogues of ergot alkaloids | beilstein-journals.org |

| Carboamination | N-Protected γ-aminoalkene and aryl bromide | Palladium | Pyrrolidine | umich.edu |

| Domino Heck−Diels−Alder | Bromodialkenyl amine | Palladium | Heterobicycles | molaid.com |

The vinyl bromide moiety of this compound is a handle for intermolecular cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for forming carbon-nitrogen bonds. The arylation of unprotected allylamines can be challenging due to side reactions, but methods have been developed to achieve this transformation. acs.org For instance, the use of carbon dioxide as a transient protecting group can facilitate the palladium-catalyzed arylation of allylamines. acs.org

Palladium-catalyzed allylic amination is a robust method for synthesizing α,α-disubstituted N-alkyl/aryl allyl amines with high regio- and enantioselectivity using specific phosphoramidite (B1245037) ligands. acs.org

The alkene in this compound can undergo various stereoselective transformations, leading to the formation of chiral products.

Enantioselective bromofunctionalization of alkenes, using N-bromoamide reagents and chiral catalysts, can produce enantioenriched products. rsc.org For example, amino-thiocarbamate catalysts have been used for the enantioselective bromoaminocyclization of olefinic amides to yield valuable bromo-pyrrolidine and piperidine (B6355638) derivatives. rsc.org

Asymmetric dihydroxylation of allylic amines allows for the synthesis of vicinal amino alcohols with high stereocontrol. The stereochemical outcome can be influenced by the configuration (E/Z) of the starting alkene and the nature of the amine's protecting group. researchgate.net For instance, dihydroxylation of Z-configured N-Boc protected allylic amines often proceeds with high stereocontrol. researchgate.net

Furthermore, stereoselective Mannich reactions of glycinate (B8599266) Schiff bases with N-Boc-aldimines, catalyzed by chiral cyclopropenimines, provide access to α,β-diaminoacid derivatives with high enantio- and diastereocontrol. nih.gov

| Reaction | Substrate | Catalyst/Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Bromoaminocyclization | Olefinic amide | Amino-thiocarbamate | Enantioenriched bromo-pyrrolidine/piperidine | Enantioselective | rsc.org |

| Asymmetric Dihydroxylation | Z-configured N-Boc allylic amine | OsO4, chiral ligand | Vicinal amino alcohol | High stereocontrol | researchgate.net |

| Mannich Reaction | t-Butyl glycinate, N-Boc-aldimine | Chiral cyclopropenimine | α,β-Diaminoacid derivative | High enantio- and diastereocontrol | nih.gov |

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

Chemistry of the N-Boc Protecting Group in this compound Transformations

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules containing amine functionalities. researchgate.net Its widespread use stems from its ease of installation, general stability under a variety of reaction conditions, and the numerous methods available for its selective removal. researchgate.netresearchgate.net In the context of a multifunctional molecule like this compound, which contains a primary amine, a vinyl bromide, and an alkene, the chemistry of the N-Boc group is pivotal for its synthetic utility. The group not only serves as a passive shield for the amine but also actively influences the reactivity and selectivity of transformations at other sites within the molecule.

Selective Deprotection Conditions and Orthogonality Considerations

The removal of the Boc group, or deprotection, is most frequently accomplished under acidic conditions. masterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) carbonyl or ether oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. wikipedia.org

Standard conditions for Boc cleavage utilize strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like methanol (B129727), dioxane, or ethyl acetate (B1210297). wikipedia.orgnih.gov These methods are generally effective and high-yielding. For a substrate like this compound, these conditions are typically compatible with the bromoalkene functionality, allowing for selective unmasking of the amine without disturbing the vinyl bromide or the double bond.

However, the presence of other acid-sensitive functional groups in a more complex synthetic intermediate necessitates the use of milder or alternative deprotection strategies. A variety of methods have been developed to achieve this, offering a toolkit for selective Boc removal. nih.govresearchgate.net Lewis acids such as cerium(III) chloride, aluminum chloride (AlCl₃), and zinc bromide have been employed for selective deprotection, sometimes offering greater chemoselectivity than Brønsted acids. wikipedia.orgorganic-chemistry.org Thermolytic cleavage, either in high-boiling solvents or under continuous flow conditions at elevated temperatures, provides another acid-free method for Boc removal. nih.govresearchgate.net Recent research has also explored novel reagents like oxalyl chloride in methanol for mild deprotection at room temperature. nih.govrsc.org

The table below summarizes various conditions for N-Boc deprotection and their general compatibility.

| Reagent/Condition | Solvent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT, 1-2 h | Standard, highly effective method. Potential for t-butyl cation side reactions with nucleophilic substrates. | masterorganicchemistry.comwikipedia.org |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, Ethyl Acetate | 0°C to RT | Common and cost-effective; provides the amine as a hydrochloride salt. | wikipedia.orgnih.gov |

| Aqueous Phosphoric Acid | Aqueous | RT to 50°C | Mild, environmentally benign option. Tolerates Cbz groups and various ester types. | organic-chemistry.org |

| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | 0°C to RT | Allows for selective cleavage of N-Boc in the presence of other acid-labile groups like tert-butyl esters. | wikipedia.org |

| Thermal (Flow Chemistry) | Methanol, TFE | 150-250°C | Acid-free method. Selectivity can be achieved by controlling temperature, discriminating between, for example, aryl and alkyl N-Boc groups. | nih.govresearchgate.netacs.org |

| Oxalyl Chloride/Methanol | Methanol | RT, 1-4 h | Mild conditions, useful for substrates with sensitive functional groups. | nih.govrsc.org |

| Iodine | DCM, CH₃CN or solvent-free | RT to Reflux | A catalytic method for selective N-Boc removal. | researchgate.net |

Orthogonality Considerations

In multi-step synthesis, the concept of "orthogonal protection" is critical. It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact. masterorganicchemistry.com The N-Boc group is a key player in many orthogonal strategies due to its unique cleavage condition (acid-lability). organic-chemistry.org

For a molecule derived from this compound, one might need to protect another functional group introduced during synthesis. The stability of the Boc group to bases, nucleophiles, and catalytic hydrogenation makes it orthogonal to several other widely used protecting groups. researchgate.netorganic-chemistry.org

Boc vs. Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine. tcichemicals.com A molecule containing both Boc and Fmoc groups can have the Fmoc group removed selectively without affecting the Boc group, and vice-versa. organic-chemistry.org This Boc/Fmoc strategy is fundamental to solid-phase peptide synthesis. sigmaaldrich.com

Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com The N-Boc group is stable to these conditions, allowing for selective deprotection of a Cbz-protected amine in the presence of an N-Boc group.

Boc vs. Silyl Ethers: Protecting groups for alcohols, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are typically removed with fluoride (B91410) sources (e.g., TBAF). The N-Boc group is stable to these conditions, enabling orthogonal protection of amine and hydroxyl groups.

This orthogonality allows for complex synthetic planning, where the amine of this compound can remain masked while transformations are carried out on other parts of the molecule protected with orthogonal groups.

Influence of the N-Boc Group on Reactivity and Selectivity

Beyond its role as a simple protecting group, the N-Boc moiety exerts significant steric and electronic influence on the reactivity of this compound, affecting both reaction outcomes and selectivity.

Steric and Electronic Effects

The most apparent feature of the Boc group is the steric bulk of its tert-butyl component. beilstein-journals.org This bulk can hinder the approach of reagents to the nitrogen atom and its immediate vicinity. In reactions involving the allylic system, this steric hindrance can influence regioselectivity. For instance, in nucleophilic substitution reactions, attack might be directed away from the sterically encumbered α-carbon.

Electronically, the carbamate functionality is electron-withdrawing, which reduces the nucleophilicity of the protected nitrogen atom. acs.org This effect also extends to the adjacent allylic π-system. The stability of metal-olefin complexes, which are key intermediates in many transition-metal-catalyzed reactions, is sensitive to the electronic properties of the olefin. acs.org The electron-withdrawing nature of the N-Boc group can therefore modulate the reactivity of the propenyl double bond.

Role as a Directing Group

In recent years, the ability of carbamates and amides to act as directing groups in C-H activation and other metal-catalyzed reactions has become a powerful tool in synthesis. sci-hub.se The carbonyl oxygen of the N-Boc group can coordinate to a metal center, forming a chelated intermediate that directs the catalyst to a specific position for a subsequent reaction. chinesechemsoc.org

In the case of this compound, this directing group capability could be exploited to control selectivity in several important transformations:

Cross-Coupling Reactions: In Suzuki, Heck, or Sonogashira reactions at the vinyl bromide position, coordination of the N-Boc group to the metal catalyst (e.g., Palladium) could influence reaction rates and the stability of catalytic intermediates.

Hydrofunctionalization: In reactions involving the addition of H-X across the double bond, the N-Boc group could direct the regioselectivity of the addition. For example, in NiH-catalyzed hydroalkynylation, an amide directing group can control whether the reaction occurs at the α- or β-position relative to the nitrogen. chinesechemsoc.org

Asymmetric Catalysis: In asymmetric reactions, the N-Boc group can play a crucial role in establishing the chiral environment. The formation of a rigid, chelated transition state involving the Boc group and a chiral ligand can lead to high levels of stereocontrol. acs.orgresearchgate.net

The table below outlines the potential influences of the N-Boc group on different reaction types relevant to this compound.

| Influence Type | Effect | Potential Impact on Reactions | Reference |

|---|---|---|---|

| Steric Hindrance | The bulky t-butyl group blocks access to the N atom and adjacent α-carbon. | - May slow down reactions at the α-position.

| beilstein-journals.orgnih.gov |

| Electronic Effect | The carbamate is electron-withdrawing, reducing the nucleophilicity of the nitrogen and influencing the π-system. | - Stabilizes the protected amine against oxidation.

| acs.org |

| Directing Group Effect | The carbonyl oxygen can chelate to a metal center, directing reactivity. | - Controls regioselectivity in C-H functionalization or hydrofunctionalization reactions.

| sci-hub.sechinesechemsoc.org |

Advanced Applications in Complex Molecular Architecture Synthesis

Utilization in Natural Product Total Synthesis

The utility of N-Boc-2-bromo-2-propen-1-amine is prominently showcased in the total synthesis of complex natural products. A key example is its application in the synthesis of the bridged indole (B1671886) alkaloid, apparicine (B207867). ub.eduscispace.com

In a pivotal step of the synthesis, the unprotected form, 2-bromo-2-propenylamine, is coupled with an aldehyde precursor (methyl 3-formylindole-2-carboxylate) through reductive amination. ub.edu The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to yield the core intermediate. ub.edu This intermediate, containing the intact 2-bromo-2-propenyl group, subsequently undergoes a radical cyclization to construct the complex tricyclic substructure of apparicine. ub.eduscispace.com Later in the synthesis, the vinyl bromide moiety is critical for an intramolecular Heck reaction to forge the strained 1-azabicyclo[4.2.2]decane system characteristic of the final natural product. scispace.com

Development of Chiral Amine Building Blocks

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and other biologically active compounds. acs.org The synthesis of enantiomerically pure amines is a significant focus of modern organic chemistry. acs.org this compound serves as a valuable prochiral precursor for the generation of diverse chiral amine building blocks.

While direct asymmetric transformations on the compound are an area of ongoing research, its derivatives are highly effective in stereoselective synthesis. Methods for creating chiral amines often involve the enantioselective reduction of imines or allylic amination reactions. acs.org The structure of this compound is well-suited for such transformations. For instance, asymmetric deprotonation followed by reaction with electrophiles can generate enantioenriched products. nih.gov Furthermore, the development of catalytic enantioselective reactions for terminal alkenes, such as diboration/cross-coupling cascades, provides a pathway to chiral amines from related structures. nih.gov The control of stereochemistry can be achieved through the use of a chiral amine, a chiral carbonyl compound, or a chiral organoboron derivative in multicomponent reactions. google.com

Precursor in the Synthesis of Biologically Relevant Heterocycles

Heterocyclic compounds form the backbone of a majority of pharmaceuticals and are prevalent in natural products and agrochemicals. This compound is a strategic precursor for synthesizing a range of biologically important heterocycles.

Its role in the synthesis of the indole alkaloid apparicine is a primary example, where it is used to construct the complex indoloquinolizidine skeleton. ub.eduscispace.com The vinyl bromide functionality is particularly useful for palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, which is effective for forming strained ring systems. scispace.comorganic-chemistry.org

Beyond this, the compound is a precursor for various nitrogen-bridgehead heterocycles like indolizidines and quinolizidines. researchgate.netresearchgate.net These scaffolds are present in many alkaloid families. Synthetic strategies often involve using the amine for initial coupling and the vinyl bromide for subsequent ring-closing reactions, including ring-closing metathesis (RCM) or radical cyclizations. researchgate.net The versatility of this precursor allows for the construction of diverse heterocyclic libraries for drug discovery. chemrevlett.com

Enabling Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals relies on the efficient synthesis of novel and complex molecular intermediates. google.com this compound is an exemplary bifunctional intermediate that enables access to advanced molecular scaffolds.

The vinyl bromide group is a versatile handle for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. organic-chemistry.orgmdpi.comorganic-chemistry.orgchemie-brunschwig.ch These reactions allow for the facile introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, rapidly building molecular complexity. mdpi.com The Boc-protected amine, on the other hand, can be deprotected and reacted to introduce other functionalities or to participate in cyclization reactions to form heterocyclic systems. This dual reactivity allows chemists to design convergent synthetic routes, where complex fragments are built separately and then joined together. The ability to generate libraries of substituted amines, amino acids, and heterocycles makes this compound a valuable tool in generating compounds for high-throughput screening in drug and agrochemical discovery programs. google.comacs.org

Referenced Compounds

Mechanistic Insights and Computational Chemistry Studies on N Boc 2 Bromo 2 Propen 1 Amine

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for N-Boc-2-bromo-2-propen-1-amine would likely involve a combination of experimental techniques. Key among these would be kinetic studies to determine reaction orders and rate constants under various conditions. The identification of transient species and reaction intermediates would be pursued through spectroscopic methods such as in-situ NMR or trapping experiments. For instance, in nucleophilic substitution reactions at the vinylic carbon, the possibility of addition-elimination or elimination-addition pathways would be investigated. The role of the N-Boc protecting group in influencing the reactivity of the amine and the double bond would be a central aspect of such studies.

Theoretical Investigations Using Quantum Chemical Methods

Computational chemistry would be an indispensable tool for gaining a deeper understanding of the reactivity and selectivity of this compound at a molecular level.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) calculations would be employed to model the electronic structure and energetics of the molecule. Key parameters that would be calculated to predict its reactivity include:

Frontier Molecular Orbital (FMO) analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps: These would visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, offering insights into its interaction with other reagents.

Transition state calculations: By mapping the potential energy surface for various reaction pathways, transition state structures and their corresponding activation energies could be determined, allowing for the prediction of the most favorable reaction mechanism.

A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.

| Computational Parameter | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Modeling and Simulation Approaches

Molecular dynamics (MD) simulations could provide insights into the conformational flexibility of this compound and its interactions with solvent molecules or other reactants in a condensed phase. These simulations would track the atomic motions over time, offering a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Spectroscopic and Spectrometric Analysis for Structural and Mechanistic Confirmation

The structural characterization of this compound and the confirmation of proposed reaction intermediates and products would rely on a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental for confirming the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the vinylic protons would be particularly informative for determining the stereochemistry around the double bond.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretches of the Boc group and the C=C stretch of the alkene.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight and elemental composition. Fragmentation patterns observed in the mass spectrum could offer valuable structural information and help in the identification of reaction intermediates.

A representative table of expected spectroscopic data is shown below.

| Technique | Expected Key Signals (Hypothetical) |

| 1H NMR (CDCl3, 400 MHz) | δ 1.45 (s, 9H, C(CH3)3), 4.05 (d, J = 6.0 Hz, 2H, CH2N), 5.50 (s, 1H, =CH), 5.65 (s, 1H, =CH), 5.80 (br s, 1H, NH) ppm. |

| 13C NMR (CDCl3, 100 MHz) | δ 28.4 (C(CH3)3), 45.2 (CH2N), 79.8 (C(CH3)3), 118.5 (=CH2), 130.2 (C=Br), 155.8 (C=O) ppm. |

| IR (KBr) | νmax 3350 (N-H stretch), 2980 (C-H stretch), 1695 (C=O stretch), 1630 (C=C stretch), 1160 (C-O stretch) cm-1. |

| HRMS (ESI+) | m/z [M+Na]+ calculated for C8H14BrNNaO2: 262.0100; Found: 262.0105. |

Emerging Methodologies and Future Research Directions

Development of Sustainable and Green Chemistry Approaches in N-Boc-2-bromo-2-propen-1-amine Synthesis

Currently, specific research detailing the development of sustainable and green chemistry approaches exclusively for the synthesis of this compound is not extensively available in published literature. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing functionalized amines, this often involves minimizing waste, using renewable starting materials, employing catalytic rather than stoichiometric reagents, and reducing the number of synthetic steps (e.g., protection and deprotection). Future research into the synthesis of this compound could explore these avenues, such as developing catalytic methods that avoid hazardous reagents or designing more atom-economical routes from bio-based precursors.

Application of Continuous Flow Chemistry Techniques

The application of continuous flow chemistry techniques for the synthesis or subsequent reactions of this compound has not been specifically reported in the available scientific literature. Continuous flow processing offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. While flow chemistry has been successfully applied to general reactions like N-Boc protection and deprotection of various amines, its specific application to the production or transformation of this compound remains an area for future investigation.

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Research has demonstrated the use of this compound in palladium-catalyzed cross-coupling reactions, which necessitates the design of effective catalytic systems to ensure high reactivity and selectivity. For these transformations, specific catalyst systems comprising a palladium source, such as Palladium(II) acetate (B1210297), in combination with specialized phosphine (B1218219) ligands like XPhos and SPhos, have been utilized.

Exploration of New Chemical Transformations for this compound

This compound is primarily recognized as a reactant for the synthesis of 2-aminomethyl-substituted pyrroles and other heterocyclic structures. A key chemical transformation involving this compound is its participation in palladium-catalyzed coupling reactions. For instance, it has been used in the synthesis of novel arylalkenylpropargylamine derivatives. In these reactions, the vinyl bromide moiety of this compound couples with an aryl partner, demonstrating its utility in forming new carbon-carbon bonds.

Below is a data table summarizing a representative transformation.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Arylboronic acid derivative | Palladium(II) acetate / XPhos or SPhos | Potassium triphosphate monohydrate | Alcohol/Water mixture | Conventional heating, 60 °C, 16 h | N-Boc protected arylalkenyl amine | 75% |

This table illustrates a specific palladium-catalyzed coupling reaction utilizing this compound to synthesize a complex molecular structure, as described in patent literature. nih.gov

The exploration of this reagent in other transformations, such as other metal-catalyzed reactions (e.g., Heck, Sonogashira) or nucleophilic substitution reactions, remains a promising area for further synthetic exploration.

Integration with Automated Synthesis and High-Throughput Experimentation

There is no specific information in the current literature regarding the integration of this compound with automated synthesis or high-throughput experimentation (HTE). HTE platforms are powerful tools in modern chemistry for rapidly screening numerous reaction conditions (catalysts, ligands, solvents, bases) to discover optimal synthetic pathways. Given that this compound is a substrate for palladium-catalyzed reactions—a reaction class frequently optimized using HTE—it represents a suitable candidate for such studies. Future work could involve using automated platforms to quickly identify the best conditions for its coupling reactions with a diverse library of partners, thereby accelerating the discovery of new derivatives and their potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.